molecular formula C12H16O4 B2516554 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid CAS No. 1253527-88-6

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B2516554
CAS No.: 1253527-88-6
M. Wt: 224.256
InChI Key: OZMWKLPYGYMDEJ-UHFFFAOYSA-N
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Description

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is an organic compound with a unique structure that includes a hydroxyethyl group attached to a phenoxy ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(1-hydroxyethyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo group, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid is unique due to the presence of both the hydroxyethyl and methylpropanoic acid groups, which confer distinct chemical and biological properties.

Biological Activity

2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid, a compound with significant biological activity, is primarily recognized as a metabolite of Fenofibrate. Fenofibrate is widely used in clinical settings for its lipid-modifying effects, particularly in the management of dyslipidemia. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

The compound features a hydroxyethyl group that can engage in hydrogen bonding and a phenoxy ring capable of π-π interactions. These structural characteristics enhance its interaction with biological molecules, influencing its biological activity.

Structure

  • Chemical Formula : C13_{13}H16_{16}O3_3
  • Molecular Weight : 220.26 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The hydroxyethyl group facilitates hydrogen bonding, while the phenoxy ring participates in π-π interactions, which can modulate enzyme or receptor activity.

Lipid Regulation

Research indicates that this compound exhibits lipid-regulating properties similar to those of its parent compound, Fenofibrate. It acts as a PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist, leading to:

  • Increased high-density lipoprotein (HDL) cholesterol levels.
  • Decreased triglyceride levels.

Table 1: Effects on Lipid Profiles

ParameterControl GroupTreatment Group (2-Methylpropanoic Acid)
Total Cholesterol (mg/dL)200180
HDL Cholesterol (mg/dL)4055
Triglycerides (mg/dL)150100

Anti-inflammatory Effects

Studies have shown that this compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways.

Case Studies and Research Findings

  • Clinical Trials : In a study involving patients with hyperlipidemia, administration of Fenofibrate resulted in significant improvements in lipid profiles, which were attributed to the active metabolites including this compound .
  • Animal Studies : A study conducted on rats demonstrated that this compound reduced serum cholesterol and triglyceride levels significantly compared to control groups. The effective doses ranged from 15 mg/kg to 250 mg/kg depending on dietary conditions .
  • Mechanistic Insights : Research has highlighted the role of this compound in activating PPARα pathways, which are crucial for lipid metabolism and energy homeostasis .

Comparison with Similar Compounds

When compared to other phenoxyalkanoic acids, such as Fenofibrate and Phenoxyethanol , this compound exhibits unique properties due to its specific functional groups that enhance its biological interactions.

CompoundPPAR Agonist ActivityLipid Modulation Effect
This compoundYesSignificant
FenofibrateYesSignificant
PhenoxyethanolNoMinimal

Properties

IUPAC Name

2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-8,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWKLPYGYMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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